N-Propyl-3,3,3-D3-amine hcl
Overview
Description
N-Propyl-3,3,3-D3-amine hydrochloride is a deuterated amine compound with the molecular formula C3H10ClN and a molecular weight of 95.57 . This compound is often used in scientific research due to its unique properties, including its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-3,3,3-D3-amine hydrochloride typically involves the alkylation of ammonia or amines with propyl halides. One common method is the reaction of propyl bromide with ammonia in the presence of a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of N-Propyl-3,3,3-D3-amine hydrochloride often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Propyl-3,3,3-D3-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Produces amides or nitriles.
Reduction: Produces primary amines.
Substitution: Produces substituted amines.
Scientific Research Applications
N-Propyl-3,3,3-D3-amine hydrochloride is widely used in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-Propyl-3,3,3-D3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved often include metabolic and signaling pathways, which are crucial for various biological processes .
Comparison with Similar Compounds
Similar Compounds
Propylamine: Similar in structure but lacks the deuterium atoms.
Isopropylamine: Has a different arrangement of carbon atoms.
Butylamine: Contains an additional carbon atom in the chain
Uniqueness
N-Propyl-3,3,3-D3-amine hydrochloride is unique due to the presence of deuterium atoms, which confer distinct physical and chemical properties. These properties make it particularly useful in research applications where isotopic labeling is required .
Properties
IUPAC Name |
3,3,3-trideuteriopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNUOAIJIQGACY-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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